molecular formula C12H7BrFNO3 B15229635 5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B15229635
M. Wt: 312.09 g/mol
InChI Key: YIPJACFNCXVMPM-UHFFFAOYSA-N
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Description

5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that contains a bromine atom, a fluorophenyl group, and a dihydropyridine ring

Preparation Methods

The synthesis of 5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of ammonium acetate to form the dihydropyridine ring.

    Bromination: The final step involves bromination of the dihydropyridine ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling using palladium catalysts and boronic acids to form biaryl derivatives.

Scientific Research Applications

5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in organic electronics and photonics.

    Biological Studies: The compound is used as a probe in biological studies to investigate enzyme interactions and receptor binding.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and natural product analogs.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-Bromo-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be compared with other similar compounds such as:

    6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the fluorophenyl group, which can affect its electronic properties and interactions with biological targets.

    5-Bromo-6-phenyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the fluorine atom, which can influence its chemical reactivity and biological activity.

The presence of both bromine and fluorine atoms in this compound makes it unique, as these substituents can significantly impact its chemical and biological properties.

Properties

Molecular Formula

C12H7BrFNO3

Molecular Weight

312.09 g/mol

IUPAC Name

5-bromo-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C12H7BrFNO3/c13-9-5-8(12(17)18)11(16)15-10(9)6-1-3-7(14)4-2-6/h1-5H,(H,15,16)(H,17,18)

InChI Key

YIPJACFNCXVMPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C(=O)N2)C(=O)O)Br)F

Origin of Product

United States

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